5-Fluoropyridin-3-amine hydrochloride
Description
Properties
Molecular Formula |
C5H6ClFN2 |
|---|---|
Molecular Weight |
148.56 g/mol |
IUPAC Name |
5-fluoropyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H5FN2.ClH/c6-4-1-5(7)3-8-2-4;/h1-3H,7H2;1H |
InChI Key |
WFYAVTZHTAPONK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)N.Cl |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
5-Fluoropyridin-3-amine hydrochloride has diverse applications across several domains:
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds containing fluorinated pyridines exhibit potential anticancer properties. Studies have demonstrated that 5-fluoropyridin-3-amine can inhibit specific cancer cell lines, suggesting its role as a lead compound in drug development targeting cancer pathways.
Antimicrobial Properties:
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural features enhance its interaction with biological targets, making it a candidate for developing new antimicrobial agents .
Material Science
Building Block for Advanced Materials:
5-Fluoropyridin-3-amine is utilized as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique electronic properties due to fluorination contribute to the development of materials with enhanced thermal and mechanical stability .
Incorporation in Drug Formulations:
The compound is explored as an active pharmaceutical ingredient (API) in drug formulations, providing improved solubility and bioavailability compared to non-fluorinated analogs .
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry investigated the effects of 5-fluoropyridin-3-amine derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values lower than those of traditional chemotherapeutics. This suggests potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research conducted by the Journal of Antimicrobial Agents evaluated the antimicrobial activity of 5-fluoropyridin-3-amine against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones, indicating its effectiveness as a new antimicrobial candidate .
Chemical Reactions Analysis
Reactivity in Cross-Coupling Reactions
The amino group facilitates palladium-catalyzed cross-coupling reactions , enabling selective modifications:
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under Pd catalysis, yielding biaryl amines.
-
Suzuki-Miyaura Coupling : Reacts with boronic acids to introduce aryl/heteroaryl groups at the pyridine ring.
Mechanistic Insight :
The fluorine atom’s electron-withdrawing effect polarizes the pyridine ring, increasing electrophilicity at reactive sites. The amino group acts as a directing group, stabilizing transition states via coordination with Pd catalysts.
Condensation and Functionalization
The amine participates in condensation reactions with carbonyl compounds:
| Reaction Type | Products | Applications |
|---|---|---|
| Imine Formation | Schiff bases | Ligands for metal complexes |
| Amide Synthesis | Peptide-like structures | Pharmaceutical intermediates |
For example, condensation with aldehydes under acidic conditions yields imines, which are precursors to heterocyclic scaffolds.
Electrophilic Aromatic Substitution
The fluorine atom directs electrophiles to specific ring positions:
-
Nitration : Occurs at the 4-position due to meta-directing effects of both –NH₂ and –F groups.
-
Sulfonation : Preferentially occurs at the 2-position under controlled conditions.
Reactivity Comparison :
Fluoropyridines exhibit slower substitution rates compared to chlorinated analogs, as fluorine’s strong electron withdrawal deactivates the ring.
Biological Interactions
In medicinal contexts, the compound interacts with enzymes via:
-
Hydrogen bonding : The –NH₂ group donates protons to active-site residues.
-
Electrostatic interactions : The fluorine atom engages in dipole-dipole interactions, enhancing binding affinity.
These interactions underpin its use in developing kinase inhibitors and antimicrobial agents.
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridinamine Derivatives
- 5-Chloropyridin-3-amine Hydrochloride Structural Difference: Chlorine replaces fluorine at the 5-position. Impact: Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may increase membrane permeability but reduce solubility. Applications: Chlorinated analogs are common in agrochemicals and antivirals due to enhanced stability .
5-Fluoro-3-iodopyridin-2-amine
- Structural Difference : Iodine at the 3-position and amine at the 2-position.
- Impact : Iodine’s bulkiness increases molecular weight (MW: ~254 g/mol) and may sterically hinder interactions. The electron-withdrawing fluorine at 5-position balances electronic effects .
- Applications : Used in radiolabeling or as a heavy-atom catalyst .
Heterocyclic Modifications
- (5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine Hydrochloride Structural Difference: Pyrimidine ring (two nitrogen atoms) replaces pyridine. Applications: Explored in oncology and neurology due to dual heterocyclic motifs .
6-(5-Fluoropyridin-3-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Structural Difference : Fused imidazo-pyridine system with an aldehyde group.
- Impact : The aldehyde introduces reactivity for conjugation (e.g., Schiff base formation), while the fluoropyridine moiety maintains metabolic stability .
- Applications : Intermediate in synthesizing fluorescent probes or covalent inhibitors .
Data Table: Key Properties of Selected Analogs
Preparation Methods
Preparation from 5-Fluoronicotinamide (ChemicalBook Method)
This method involves the conversion of 5-fluoronicotinamide to 5-fluoropyridin-3-amine through bromination and hydrolysis steps.
- Dissolve 32 g sodium hydroxide in 140 mL water.
- Add 19.2 g bromine dropwise at 8 °C, stir for 1 hour.
- Add 19 g 5-fluoronicotinamide dropwise at 25 °C.
- Stir for 2 hours, then heat to 85 °C and react for 2 hours.
- Cool to room temperature, add 160 mL sodium hydroxide solution, stir 30 minutes.
- Filter the solid, dry under vacuum at 50 °C for 2 hours.
- Yellow solid 5-fluoro-3-aminopyridine obtained.
- Yield: 87.2%.
- Characterization by NMR confirms structure.
| Parameter | Details |
|---|---|
| Starting Material | 5-Fluoronicotinamide (19 g) |
| Bromine | 19.2 g |
| Sodium Hydroxide | 32 g + 160 mL solution |
| Reaction Temperature | 8 °C (bromination), 25-85 °C (amination) |
| Reaction Time | 4 hours total |
| Product | 5-Fluoro-3-aminopyridine |
| Yield | 87.2% |
This method is straightforward with mild conditions and good yield, suitable for laboratory and pilot scale synthesis.
Improved Blaz-Schiemann Reaction via Bromination and Fluorination (CN102898358A)
This patented process emphasizes an industrially scalable route with optimized solvents and conditions to reduce energy consumption and side reactions.
- Bromination: Starting from nitropyridine derivatives (e.g., 2-hydroxy-5-nitro-6-picoline), bromination is performed using tribromophosphorus oxygen in acetonitrile at 110-130 °C for 3 hours.
- Reduction: The brominated nitropyridine is hydrogenated using Raney nickel catalyst under 40 psi hydrogen pressure at room temperature for 5 hours to yield the amino derivative.
- Fluorination: The amino group containing pyridine undergoes fluorination via an improved Blaz-Schiemann reaction, replacing bromine with fluorine under mild conditions.
- Bromination step yield: 92.8%.
- Reduction step yield: 90.0%.
- Overall process optimized for high yield and low byproduct formation.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | 110-130 °C, 3 h, acetonitrile | 92.8 | Tribromo oxygen phosphorus used |
| Reduction | Room temp, H2 40 psi, 5 h | 90.0 | Raney nickel catalyst |
| Fluorination | Improved Blaz-Schiemann (mild) | High | Optimized for scale-up |
This method is particularly suitable for industrial production due to milder temperatures and higher yields compared to traditional fluorination methods.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Scale Suitability | Notes |
|---|---|---|---|---|---|
| Hydroxide/Bromine on Nicotinamide (ChemicalBook) | 5-Fluoronicotinamide | NaOH, Br2, 25-85 °C, 4 h | 87.2 | Lab/Pilot | Mild conditions, simple workup |
| Bromination/Reduction/Fluorination (CN102898358A) | 2-Hydroxy-5-nitro-6-picoline | Tribromo oxygen phosphorus, Raney Ni, H2, Blaz-Schiemann | 90+ | Industrial | Optimized for scale, mild fluorination |
| Ammonolysis of Difluorochloropyridine (Related) | 2,3-Difluoro-5-chloropyridine | NH3 (aq), 140 °C, 20-24 h | 84-85 | Potential scale-up | High temp/pressure, nucleophilic substitution |
Research Findings and Notes
The ChemicalBook synthesis provides a reliable laboratory-scale method with a good yield (87.2%) and straightforward reagents. The reaction involves bromination followed by amination under controlled temperature, with product identity confirmed by NMR spectroscopy.
The Chinese patent CN102898358A introduces an improved Blaz-Schiemann fluorination route that overcomes harsh traditional fluorination conditions, reduces side reactions, and improves yield and scalability. This method is industrially attractive due to lower energy consumption and optimized solvent/temperature control.
The ammonolysis method on difluorochloropyridine demonstrates the use of nucleophilic substitution to introduce amino groups on fluoropyridines, albeit at higher temperature and pressure. This method is less directly related but indicates alternative synthetic flexibility.
Conversion to the hydrochloride salt typically follows isolation of the free amine by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and crystallinity for storage and handling.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Fluoropyridin-3-amine hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves halogen-directed functionalization of pyridine derivatives. Fluorine can be introduced via nucleophilic aromatic substitution (e.g., using KF in the presence of a Cu catalyst) or via diazotization followed by Balz-Schiemann reaction. Post-synthesis, purification is achieved through recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to remove unreacted precursors . Purity validation requires HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection at 254 nm .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : NMR (δ ≈ -110 to -120 ppm for aromatic F) and NMR (amine protons at δ 5.5–6.5 ppm, exchangeable with D2O).
- Mass spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H] (expected m/z ≈ 147.1 for CHFN·HCl).
- Elemental analysis : Match calculated vs. observed C, H, N, and Cl content within ±0.3% .
Q. What analytical techniques are recommended to distinguish this compound from structurally similar impurities?
- Methodological Answer : High-resolution LC-MS/MS can differentiate regioisomers (e.g., 3- vs. 4-fluoropyridinamine) based on fragmentation patterns. X-ray crystallography resolves ambiguities in solid-state structures, while FT-IR identifies amine hydrochloride signatures (N-H stretch ~2800–2500 cm, Cl ion pair ~600 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields when introducing fluorine at the 5-position of pyridine-3-amine derivatives?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions (e.g., dehalogenation). Mitigation strategies include:
- Directed ortho-metalation : Use a TMPZnCl·LiCl base to selectively deprotonate the pyridine ring, followed by electrophilic fluorination with Selectfluor® .
- Microwave-assisted synthesis : Short reaction times (10–30 min at 150°C) minimize decomposition.
- In situ protection of the amine group with Boc anhydride to prevent undesired side reactions .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for SNAr reactions. Key parameters:
- Electrostatic potential maps : Highlight electron-deficient C5 due to fluorine’s inductive effect.
- Activation energy barriers : Compare fluorinated vs. non-fluorinated analogs to quantify fluorine’s directing influence.
- Retrosynthetic AI tools (e.g., Reaxys or Pistachio) propose feasible pathways for derivatization .
Q. What experimental designs assess the bioactivity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Kinetic assays : Measure IC against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays.
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 5-Cl or 5-Br substitutions) to correlate electronic effects with inhibitory potency.
- Molecular docking : AutoDock Vina predicts binding modes to active sites, validated by mutagenesis studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Methodological Answer : Solubility variations (e.g., in DMSO vs. water) may arise from protonation states or hydrate formation. Standardize testing using:
- pH-solubility profiles : Measure solubility across pH 1–7 (simulating physiological conditions).
- Thermodynamic solubility assays : Shake-flask method with HPLC quantification after 24-h equilibration .
Safety and Stability
Q. What are the recommended storage conditions to maintain the stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
